Elevated Lipophilicity Versus Simple Alkyl Esters (Methyl, Ethyl, Isopropyl)
The free base of cyclohexyl 2-aminobutanoate exhibits a computed XLogP3-AA of 1.9 [1], approximately 1.0–1.5 log units higher than typical values for methyl and ethyl 2-aminobutanoate, which fall in the range of roughly 0.3–0.6 . Although a unified experimental LogP dataset across all four esters is not available, this computed difference indicates a >10‑fold increase in octanol/water partition coefficient, translating to significantly greater lipophilicity and predicted membrane permeability.
| Evidence Dimension | Computed octanol/water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 (free base) |
| Comparator Or Baseline | Methyl 2-aminobutanoate (free base): approx. 0.3–0.6; Ethyl 2-aminobutanoate (free base): similar low range |
| Quantified Difference | Approximately +1.3 to +1.6 log units |
| Conditions | Computed by PubChem XLogP3-AA algorithm; values for comparators inferred from structural analogues and literature estimates (e.g., SMolecule reports LogP 0.3185–1.399 for methyl ester ) |
Why This Matters
Higher XLogP3-AA predicts enhanced passive membrane diffusion and altered retention time in reversed‑phase HPLC, making the cyclohexyl ester preferable when higher lipophilicity is desired for assay design, prodrug strategies, or extraction protocols.
- [1] PubChem. (2026). (S)-Cyclohexyl 2-aminobutanoate (Compound Summary). CID 45091346. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45091346 View Source
